molecular formula C7H13NO2 B12958310 (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid

(R)-2-(1-Methylpyrrolidin-2-yl)acetic acid

Cat. No.: B12958310
M. Wt: 143.18 g/mol
InChI Key: WQGHBXNTZFIOSX-ZCFIWIBFSA-N
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Description

®-2-(1-Methylpyrrolidin-2-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted at the second position by a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1-Methylpyrrolidin-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-Methylpyrrolidine.

    Alkylation: The ®-1-Methylpyrrolidine is then alkylated using a suitable alkylating agent, such as bromoacetic acid, under basic conditions to introduce the acetic acid moiety.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-2-(1-Methylpyrrolidin-2-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .

Types of Reactions:

    Oxidation: ®-2-(1-Methylpyrrolidin-2-yl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(1-Methylpyrrolidin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid: The enantiomer of the compound, differing in its chiral configuration.

    2-(1-Methylpyrrolidin-2-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.

    2-(1-Methylpyrrolidin-2-yl)butanoic acid: Another analog with a butanoic acid moiety.

Uniqueness: ®-2-(1-Methylpyrrolidin-2-yl)acetic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other analogs. This uniqueness makes it valuable for studying chiral effects in biological systems and for developing enantioselective synthesis methods .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[(2R)-1-methylpyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

WQGHBXNTZFIOSX-ZCFIWIBFSA-N

Isomeric SMILES

CN1CCC[C@@H]1CC(=O)O

Canonical SMILES

CN1CCCC1CC(=O)O

Origin of Product

United States

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